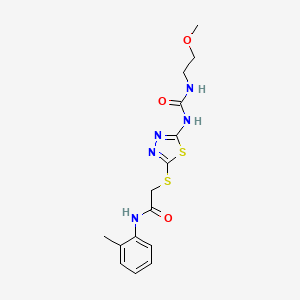
2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C15H19N5O3S2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology, particularly in anticancer and antibacterial therapies.
Structural Characteristics
The compound features several key structural components:
- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms, which is known for its reactivity and biological significance.
- Ureido Group : Enhances the compound's ability to form hydrogen bonds, potentially increasing its interaction with biological targets.
- Methoxyethyl Substituent : May contribute to the compound's lipophilicity and overall pharmacokinetic properties.
These features are critical in determining the compound's biological interactions and potential therapeutic applications.
Anticancer Properties
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:
- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). For example, derivatives with similar structures reported IC50 values as low as 0.28 µg/mL against MCF-7 cells .
- Mechanism of Action : The proposed mechanism includes inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis. The presence of sulfur atoms in the thiadiazole structure may facilitate coordination with zinc ions at the active sites of MMPs.
Antibacterial Activity
Thiadiazole derivatives are also recognized for their antibacterial properties:
- Broad-Spectrum Activity : Compounds related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have reported significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than that of standard antibiotics .
Research Findings
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide | Structure | Anticancer and diuretic |
| 5-(3-indolyl)-1,3,4-thiadiazoles | Structure | Anticancer |
| 5-(pyrrolidine)-substituted thiadiazoles | Structure | Enhanced antibacterial |
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Study on MCF-7 Cells : A derivative with a similar structure exhibited an IC50 of 0.28 µg/mL against MCF-7 cells, indicating potent anticancer properties through cell cycle arrest at the G2/M phase .
- Antibacterial Efficacy : A related compound demonstrated MIC values significantly lower than standard treatments against E. coli and P. aeruginosa, showcasing its potential as an antibacterial agent .
Eigenschaften
IUPAC Name |
2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c1-10-5-3-4-6-11(10)17-12(21)9-24-15-20-19-14(25-15)18-13(22)16-7-8-23-2/h3-6H,7-9H2,1-2H3,(H,17,21)(H2,16,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZCVMILCXBADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














